5-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
“5-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the methoxypropyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxypropyl group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. It may also find applications in agrochemicals as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of “5-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: Lacks the methoxypropyl and propan-2-yl groups.
N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide: Lacks the amino and propan-2-yl groups.
1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino and methoxypropyl groups.
Uniqueness
The uniqueness of “5-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination may enhance its solubility, stability, or bioactivity compared to similar compounds.
Properties
Molecular Formula |
C11H20N4O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-10(12)9(7-14-15)11(16)13-5-4-6-17-3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
InChI Key |
WBJIEUQZPFGBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)NCCCOC)N |
Origin of Product |
United States |
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